molecular formula C24H28N4O3 B6584002 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251675-97-4

3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No. B6584002
CAS RN: 1251675-97-4
M. Wt: 420.5 g/mol
InChI Key: ZYQASBVFROFBSJ-UHFFFAOYSA-N
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Description

3-(Azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, also known as ACDMN, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is of interest due to its unique structure, which includes an azepane ring, a carbonyl group, and a phenyl ring. ACDMN has been found to have various biochemical and physiological effects, which make it a promising agent for further study.

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, which make it a promising agent for further study. For example, it has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of certain types of cancer cells. Additionally, 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has been studied for its ability to act as an antioxidant, which could potentially be used to protect cells from oxidative damage.

Mechanism of Action

The exact mechanism of action of 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is not yet fully understood. However, it is believed to work by binding to certain proteins in the body, which then leads to a cascade of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, which may explain its anti-inflammatory and antioxidant effects. Additionally, it has been found to bind to certain receptors, which may explain its ability to inhibit the growth of certain types of cancer cells.
Biochemical and Physiological Effects
3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has been found to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, which may explain its anti-inflammatory and antioxidant effects. Additionally, it has been found to bind to certain receptors, which may explain its ability to inhibit the growth of certain types of cancer cells. It has also been found to have anti-bacterial and anti-viral effects, which could potentially be used to treat certain infections.

Advantages and Limitations for Lab Experiments

3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has several advantages for use in lab experiments. For example, it has been found to be a reliable and efficient compound to synthesize, with a high yield. Additionally, it has been found to have various biochemical and physiological effects, which make it a promising agent for further study. However, there are some limitations to its use in lab experiments. For example, the exact mechanism of action of 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is not yet fully understood, and it is not yet known if it has any adverse effects.

Future Directions

The potential applications of 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine are numerous, and there are many potential future directions for further study. For example, further research could be conducted to better understand the exact mechanism of action of 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine, as well as to identify any potential adverse effects. Additionally, further research could be conducted to explore the potential use of 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine as an anti-inflammatory agent, as well as to explore its potential use as an antioxidant. Additionally, further research could be conducted to explore its potential use in the treatment of certain infections, and to explore its potential use in the treatment of certain types of cancer. Finally, further research could be conducted to explore the potential use of 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine in other applications, such as drug delivery systems.

Synthesis Methods

3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is synthesized through a multi-step process that begins with the reaction of 3,5-dimethoxyphenylacetonitrile and 1-bromo-7-methyl-1,8-naphthyridine. This reaction is followed by a nucleophilic substitution with sodium azide to form the desired product. This method has been found to be a reliable and efficient way to synthesize 3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine with a high yield.

properties

IUPAC Name

azepan-1-yl-[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-16-8-9-20-22(27-17-12-18(30-2)14-19(13-17)31-3)21(15-25-23(20)26-16)24(29)28-10-6-4-5-7-11-28/h8-9,12-15H,4-7,10-11H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQASBVFROFBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)OC)OC)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

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